molecular formula C15H17ClO B8221162 2-(4-chlorophenyl)-5,5-dimethyl-1-Cyclohexene-1-carboxaldehyde

2-(4-chlorophenyl)-5,5-dimethyl-1-Cyclohexene-1-carboxaldehyde

Cat. No. B8221162
M. Wt: 248.75 g/mol
InChI Key: ICUYKCFWVCNLNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08168784B2

Procedure details

reacting the 1-(4-chlorophenyl)-2-(diethoxymethyl)-4,4-dimethylcyclohexanol and aqueous hydrochloric acid at about 50° C. to 80° C. to provide 2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-ene-1-carbaldehyde and isolating or not isolating the 2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-ene-1-carbaldehyde.
Name
1-(4-chlorophenyl)-2-(diethoxymethyl)-4,4-dimethylcyclohexanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2(O)[CH2:13][CH2:12][C:11]([CH3:15])([CH3:14])[CH2:10][CH:9]2[CH:16](OCC)[O:17]CC)=[CH:4][CH:3]=1.Cl>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH2:13][CH2:12][C:11]([CH3:14])([CH3:15])[CH2:10][C:9]=2[CH:16]=[O:17])=[CH:6][CH:7]=1

Inputs

Step One
Name
1-(4-chlorophenyl)-2-(diethoxymethyl)-4,4-dimethylcyclohexanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(C(CC(CC1)(C)C)C(OCC)OCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 50° C. to 80° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=C(CC(CC1)(C)C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.